molecular formula C11H13N3O2 B5670808 ethyl 6-amino-5-cyano-2,3-dihydro-1H-pyrrolizine-7-carboxylate

ethyl 6-amino-5-cyano-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Cat. No. B5670808
M. Wt: 219.24 g/mol
InChI Key: XUBUAGXQMBWLFY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a chemical compound involved in various chemical syntheses and studies. It's part of a broader class of compounds that have been explored for their potential in pharmacology and material sciences.

Synthesis Analysis

  • Synthesis Pathways : The synthesis of similar compounds, such as ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, involves starting from specific pyridine derivatives and involves steps like reflux in acetic acid and treatment with phosphorous oxychloride (Kumar & Mashelker, 2006).

Molecular Structure Analysis

  • Crystal Structure : For related compounds, the molecular and crystal structures have been characterized through techniques like X-ray crystallography. The structure often involves specific spatial arrangements and intramolecular hydrogen bonds, contributing to the stability and properties of the compound (Çolak et al., 2021).

Chemical Reactions and Properties

  • Chemical Reactions : The compound can undergo various chemical reactions, leading to the formation of different derivatives. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into multiple derivatives like diazanaphthalene and isoxazolo[3,4-b]pyridine derivatives (Harb et al., 1989).

Physical Properties Analysis

  • Physical Characteristics : Detailed analysis of physical properties like melting points, solubility, and crystalline nature can be determined using techniques like X-ray crystallography and spectroscopy. The physical properties are influenced by the molecular structure and intramolecular interactions (Kumar et al., 2014).

Chemical Properties Analysis

  • Chemical Behavior : The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for understanding the compound's applications in chemical syntheses and potential pharmaceutical use (Nikitenko et al., 2006).

properties

IUPAC Name

ethyl 2-amino-3-cyano-6,7-dihydro-5H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)9-7-4-3-5-14(7)8(6-12)10(9)13/h2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBUAGXQMBWLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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